molecular formula C18H19N3O3 B2944324 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 1209364-86-2

2-(3,5-dimethylisoxazol-4-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2944324
CAS No.: 1209364-86-2
M. Wt: 325.368
InChI Key: OSXCGNUVLMMOES-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and oncology research. The compound features a 3,5-dimethylisoxazole moiety, a recognized pharmacophore in the development of Bromodomain-containing protein 4 (BRD4) inhibitors . This structural motif acts as a key lysine-acetylation (KAc) mimic, enabling potent binding to the bromodomain of BRD4, a protein that plays a critical role in regulating gene transcription and is a validated target in cancers such as triple-negative breast cancer (TNBC) . Conjugated to this core is a (5-(p-tolyl)isoxazol-3-yl)methyl group, which contributes to the molecule's overall properties and binding affinity. Researchers can utilize this compound as a valuable chemical tool or a building block for the design and synthesis of novel targeted therapies. Its mechanism is associated with the disruption of BRD4's interaction with acetylated histones, leading to the downregulation of oncogenes like c-MYC and induction of anti-proliferative effects in cancer cells . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-11-4-6-14(7-5-11)17-8-15(21-24-17)10-19-18(22)9-16-12(2)20-23-13(16)3/h4-8H,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXCGNUVLMMOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS Number: 851187-80-9) is a member of the isoxazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes two isoxazole rings and an acetamide group. The molecular formula is C20H20N2OC_{20}H_{20}N_2O, with a molecular weight of approximately 336.4 g/mol. The presence of multiple functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : The isoxazole ring is known to modulate inflammatory pathways.
  • Potential Anticancer Activity : Preliminary studies suggest cytotoxic effects against specific cancer cell lines.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It could interact with receptors that play roles in pain modulation and neurotransmitter systems.
  • Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar isoxazole derivatives, compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL, indicating strong potential for therapeutic use in treating infections .

Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of isoxazole derivatives. Compounds similar to our target showed inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could alleviate conditions like arthritis or chronic inflammation .

Study 3: Cytotoxicity Against Cancer Cells

Cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) as low as 3.18 µM against MCF-7 breast cancer cells. This suggests that the compound could be further investigated as a potential anticancer agent .

Data Table

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 25 µg/mL
Anti-inflammatoryCytokine productionInhibition
CytotoxicityMCF-7 CellsGI50 = 3.18 µM

Comparison with Similar Compounds

Key Findings :

  • Chain Length : Propanamide derivatives (e.g., CAS 1209267-96-8) exhibit higher molecular flexibility, which may improve binding to conformational-sensitive targets but reduce metabolic stability compared to acetamides .
  • Halogen vs. Methyl Substitutions : Chlorophenyl analogs (e.g., CAS 1211265-53-0) show enhanced electronic interactions due to the chlorine atom’s electronegativity, whereas the p-tolyl group in the target compound favors hydrophobic interactions .

Pharmacokinetic and Bioactivity Trends

Evidence from structurally related compounds highlights critical trends:

  • (E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Bioactivity score: 6.554) and (E)-N-(3-Hydroxyisoxazol-5-yl)-... (Score: 6.815) demonstrate that electron-withdrawing groups (e.g., fluorine) reduce bioactivity compared to electron-donating groups (e.g., hydroxyl) in similar scaffolds . This suggests that the p-tolyl group’s methyl substituent in the target compound may balance electronic and hydrophobic effects for optimal activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours yields structurally similar acetamide derivatives (70–80% yield after recrystallization) . Reaction monitoring via TLC and purification using pet-ether or ethanol are critical for purity. Optimizing molar ratios (e.g., 1:1 for amine and acyl chloride) and solvent choice (e.g., acetic acid for cyclization) minimizes byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H-NMR : Analyze aromatic proton environments (e.g., δ 7.36–7.72 ppm for aryl-H) and methyl/isoxazole substituents (δ 2.49–2.63 ppm) .
  • IR : Confirm carbonyl (C=O) stretches near 1605–1679 cm⁻¹ .
  • Mass spectrometry : Look for molecular ion peaks (e.g., m/z 348 for isoxazole-thiadiazole hybrids) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

  • Methodological Answer : Solubility in DMSO or ethanol is essential for biological testing. Stability studies under varying pH (e.g., 4–10) and temperatures (25–37°C) should precede assays. Derivatives with electron-withdrawing groups (e.g., nitro) show reduced stability in acidic conditions, requiring inert storage (N₂ atmosphere, −20°C) .

Q. Which in vitro models are suitable for preliminary biological activity screening?

  • Methodological Answer : Use cancer cell lines (e.g., MCF-7, HeLa) for anti-proliferative activity. Protocols involve MTT assays at 48–72 hours, with IC₅₀ calculations. Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) are mandatory .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents on the isoxazole and acetamide moieties. For example:

  • Replace p-tolyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to enhance metabolic stability .
  • Introduce morpholine or piperazine rings via amide coupling (e.g., using EDCI/HOBt) to improve solubility .
  • Compare IC₅₀ values across analogues to identify critical pharmacophores .

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., NMR shifts)?

  • Methodological Answer : Contradictions may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Re-run NMR under standardized conditions (e.g., DMSO-d₆ at 25°C) and cross-validate with X-ray crystallography or 2D-COSY . For example, thiadiazole-imine tautomerism in similar compounds causes δ 8.0–8.4 ppm variability .

Q. What strategies mitigate byproduct formation during multi-step synthesis?

  • Methodological Answer :

  • Step 1 : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
  • Step 2 : Optimize Pd-catalyzed cross-coupling conditions (e.g., Pd₂(dba)₃/BINAP in xylenes) to suppress homocoupling byproducts .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC .

Q. How can in silico modeling predict metabolic liabilities of this compound?

  • Methodological Answer : Use software like Schrödinger Suite or SwissADME to:

  • Identify CYP450 oxidation sites (e.g., methyl groups on isoxazole).
  • Predict logP (target 2–4 for blood-brain barrier penetration) and plasma protein binding (%PPB) .
  • Validate with experimental microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. What analytical methods resolve challenges in quantifying low-concentration degradation products?

  • Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) and MRM mode. For example, detect hydrolyzed acetamide fragments (e.g., m/z 105–121) at LOD ≤10 ng/mL .

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